3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Description
This compound features a benzofuran core substituted at the 2-position with a carboxamide group linked to a 4-(trifluoromethoxy)phenyl moiety. Additionally, the 3-position is functionalized with a 4-fluorobenzamido group. While direct biological data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules in agrochemicals and pharmaceuticals, such as fungicides and kinase inhibitors .
Properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F4N2O4/c24-14-7-5-13(6-8-14)21(30)29-19-17-3-1-2-4-18(17)32-20(19)22(31)28-15-9-11-16(12-10-15)33-23(25,26)27/h1-12H,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQMPEAEXCWQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Substituent Analysis
The table below compares the target compound with its closest structural analogs identified in the evidence:
Electron-Withdrawing Groups (EWGs):
- The trifluoromethoxy group in the target compound and BF16696 enhances lipophilicity and resistance to oxidative metabolism, a feature shared with agrochemicals like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) .
Electron-Donating Groups (EDGs):
- The 3-amino group in 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide increases solubility but may accelerate metabolic degradation due to susceptibility to oxidation .
Heterocyclic Moieties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
